molecular formula C17H24ClN3O3S B11108137 N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide

N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide

Cat. No.: B11108137
M. Wt: 385.9 g/mol
InChI Key: LZDAVHGNFLSBRQ-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a cyclooctylidenehydrazino moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide typically involves multiple steps:

    Formation of the Cyclooctylidenehydrazine Intermediate: This step involves the reaction of cyclooctanone with hydrazine hydrate under acidic conditions to form the cyclooctylidenehydrazine intermediate.

    Introduction of the Chlorophenyl Group: The intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to introduce the chlorophenyl group.

    Formation of the Methanesulfonamide Group: Finally, the compound is treated with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives at the chlorophenyl group.

Scientific Research Applications

N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Materials Science: Use in the synthesis of novel materials with unique properties, such as high thermal stability and conductivity.

    Biological Studies: Investigation of its biological activity and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-N-[2-(2-cyclohexylidenhydrazino)-2-oxoethyl]methanesulfonamide
  • N-(4-Chlorophenyl)-N-[2-(2-cyclopentylidenhydrazino)-2-oxoethyl]methanesulfonamide

Uniqueness

N-(4-Chlorophenyl)-N-[2-(2-cyclooctylidenhydrazino)-2-oxoethyl]methanesulfonamide is unique due to its larger cyclooctylidene ring, which may confer different steric and electronic properties compared to its cyclohexylidene and cyclopentylidene analogs. This uniqueness can result in distinct biological activities and applications.

Properties

Molecular Formula

C17H24ClN3O3S

Molecular Weight

385.9 g/mol

IUPAC Name

2-(4-chloro-N-methylsulfonylanilino)-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C17H24ClN3O3S/c1-25(23,24)21(16-11-9-14(18)10-12-16)13-17(22)20-19-15-7-5-3-2-4-6-8-15/h9-12H,2-8,13H2,1H3,(H,20,22)

InChI Key

LZDAVHGNFLSBRQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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